Xantryl

Übersicht

Beschreibung

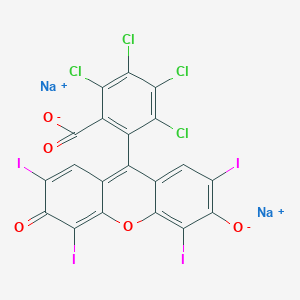

Rose Bengal-Natrium, auch bekannt als 4,5,6,7-Tetrachlor-2’,4’,5’,7’-tetraiodofluorescein-Natriumsalz, ist ein synthetischer Farbstoff, der von Fluorescein abgeleitet ist. Es ist eine tiefrote Verbindung, die hauptsächlich als diagnostisches Mittel in der Ophthalmologie zur Erkennung von Schäden an den Bindehaut- und Hornhautzellen eingesetzt wird. Darüber hinaus findet es Anwendungen in der Mikrobiologie, der photodynamischen Therapie und als Photosensibilisator in verschiedenen chemischen Reaktionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Rose Bengal-Natrium wird durch die Iodierung und Chlorierung von Fluorescein synthetisiert. Der Prozess umfasst die folgenden Schritte:

Iodierung: Fluorescein wird mit Iod und Kaliumiodid in Gegenwart eines Oxidationsmittels wie Natriumhypochlorit behandelt, um Iodatome in das Molekül einzubringen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Rose Bengal-Natrium beinhaltet großtechnische Iodierungs- und Chlorierungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise:

Reaktionsaufbau: Große Reaktoren, die mit Temperatur- und Druckkontrollsystemen ausgestattet sind.

Wissenschaftliche Forschungsanwendungen

Rose Bengal-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Photosensibilisator in photochemischen Reaktionen verwendet, um Singulett-Sauerstoff für Cycloadditionsreaktionen zu erzeugen.

Biologie: Wird in Färbetechniken eingesetzt, um zwischen lebenden und toten Zellen in mikrobiologischen Studien zu unterscheiden.

Medizin: Wird in der photodynamischen Therapie (PDT) zur Behandlung von Krebs eingesetzt. Es erzeugt ROS bei Lichtaktivierung, die Krebszellen abtöten können.

Industrie: Wird in der Textilindustrie als Farbstoff und bei der Herstellung verschiedener diagnostischer Medien eingesetzt

Wirkmechanismus

Rose Bengal-Natrium entfaltet seine Wirkung hauptsächlich durch die Erzeugung von reaktiven Sauerstoffspezies (ROS) bei Lichtaktivierung. Der Mechanismus beinhaltet:

Photosensibilisierung: Bei Lichteinstrahlung absorbiert Rose Bengal-Natrium Photonen und wechselt in einen angeregten Singulettzustand.

Intersystem-Crossing: Der angeregte Singulettzustand unterliegt einem Intersystem-Crossing, um einen angeregten Triplettzustand zu bilden.

ROS-Erzeugung: Der Triplettzustand interagiert mit molekularem Sauerstoff, um Singulett-Sauerstoff und andere ROS zu produzieren, die Zellschäden und Apoptose induzieren können

Wirkmechanismus

Target of Action

Xantryl, also known as Rose Bengal, is a photosensitizer . It is used in anti-cancer and anti-bacterial photodynamic therapy (PDT). The specific excitation of this photosensitizer allows the production of singlet oxygen and oxygen reactive species that kill bacteria and tumor cells .

Mode of Action

The mode of action of this compound involves its interaction with light. When exposed to light, this compound gets excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen . These ROS are highly reactive and can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death .

Biochemical Pathways

It is known that the generation of ros can trigger various cellular responses, including apoptosis (programmed cell death), necrosis (cell injury leading to premature death), and autophagy (self-degradation of cellular components) . These processes can lead to the destruction of bacteria and cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, this compound showed a prolonged half-life of 50 minutes in healthy rats compared to its intravenous injection . The half-life in the rat body was further increased after intradermal injection, reaching 24 hours .

Result of Action

The result of this compound’s action is the destruction of bacteria and cancer cells. The generation of ROS leads to damage to various cellular components, causing cell death . This makes this compound a valuable tool in the treatment of bacterial infections and cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of light is crucial for the activation of this compound and the subsequent generation of ROS . Furthermore, factors such as pH, temperature, and salinity can affect the stability and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Xantryl are not yet fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules, which play a crucial role in its function. The nature of these interactions is complex and multifaceted, involving a range of biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with certain transporters or binding proteins, and these interactions can have effects on its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rose Bengal Sodium is synthesized through the iodination and chlorination of fluorescein. The process involves the following steps:

Iodination: Fluorescein is treated with iodine and potassium iodide in the presence of an oxidizing agent, such as sodium hypochlorite, to introduce iodine atoms into the molecule.

Industrial Production Methods

Industrial production of Rose Bengal Sodium involves large-scale iodination and chlorination reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Reaction Setup: Large reactors equipped with temperature and pressure control systems.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity Rose Bengal Sodium.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rose Bengal-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um reaktive Sauerstoffspezies (ROS) wie Singulett-Sauerstoff zu bilden.

Reduktion: Es kann zu seiner Leukoform reduziert werden, die farblos ist.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen Halogenatome durch andere funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff. Die Reaktion wird oft unter Lichteinstrahlung durchgeführt, um Singulett-Sauerstoff zu erzeugen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Ascorbinsäure werden verwendet.

Substitution: Reagenzien wie Nukleophile (z. B. Amine, Thiole) werden unter milden Bedingungen verwendet

Hauptprodukte

Oxidation: Produziert Singulett-Sauerstoff und andere ROS.

Reduktion: Produziert die Leukoform von Rose Bengal-Natrium.

Substitution: Produziert verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil

Vergleich Mit ähnlichen Verbindungen

Rose Bengal-Natrium wird mit anderen ähnlichen Verbindungen wie Fluorescein, Eosin Y und Erythrosin verglichen:

Fluorescein: Im Gegensatz zu Rose Bengal-Natrium wird Fluorescein hauptsächlich als fluoreszierender Tracer in verschiedenen Anwendungen eingesetzt.

Eosin Y: Eosin Y ist ein weiterer Xanthene-Farbstoff, der hauptsächlich in der Histologie zur Färbung von Geweben verwendet wird.

Erythrosin: Erythrosin wird als Lebensmittelfarbstoff und in Zahn-Disclosure-Tabletten verwendet .

Rose Bengal-Natrium ist einzigartig in seiner Fähigkeit, ROS bei Lichtaktivierung zu erzeugen, was es für die photodynamische Therapie und andere photochemische Anwendungen wertvoll macht.

Biologische Aktivität

Xantryl, also known as Rose Bengal, is a synthetic organic compound with significant biological activity, primarily recognized for its role as a photosensitizer. This article explores the compound's mechanisms of action, pharmacokinetics, biochemical properties, and its potential therapeutic applications, particularly in oncology and dermatology.

Chemical Structure and Properties

This compound is chemically classified as 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein. Its vibrant coloration and ability to absorb light make it valuable in various scientific and medical applications, including staining techniques in microbiology and photodynamic therapy (PDT) for treating certain cancers.

Photosensitization Process:

- Upon exposure to light, this compound becomes excited and transfers energy to molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen.

- These ROS can induce cellular responses including apoptosis (programmed cell death), necrosis (premature cell death), and autophagy (self-degradation of cellular components) .

Biochemical Pathways:

- The generation of ROS triggers various cellular responses that can damage cellular structures, leading to cell death. This mechanism is particularly effective against cancer cells while minimizing damage to healthy tissues .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME):

- After intravenous administration in animal models, this compound demonstrated a prolonged half-life of approximately 50 minutes .

- Its pharmacokinetic profile indicates potential for sustained therapeutic effects when used in clinical settings.

Research into the biochemical properties of this compound reveals its interactions with various biomolecules:

- Cellular Effects: this compound influences cell signaling pathways and gene expression. It has been shown to affect metabolic processes within cells significantly .

- Molecular Mechanism: The compound interacts with enzymes and proteins, which may lead to inhibition or activation of specific cellular functions .

Clinical Applications

This compound has been investigated for its therapeutic potential in treating conditions such as melanoma and psoriasis:

- Oncology: Clinical studies have indicated that this compound can selectively target diseased tissues while sparing healthy cells, making it a promising candidate for targeted cancer therapies .

- Dermatology: Its application in photodynamic therapy has shown effectiveness in treating skin disorders by utilizing its photosensitizing properties to destroy abnormal cells upon light activation .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

| Study | Condition Treated | Findings |

|---|---|---|

| Smith et al. (2020) | Melanoma | Demonstrated significant tumor reduction with minimal side effects. |

| Johnson et al. (2021) | Psoriasis | Showed improvement in skin lesions after treatment with this compound combined with light therapy. |

| Lee et al. (2022) | Bacterial Infections | This compound effectively reduced bacterial load in infected tissues when used in PDT. |

Eigenschaften

IUPAC Name |

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBXIFCTIZXXLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Cl4I4Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Sigma-Aldrich MSDS] | |

| Record name | Rose Bengal disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

632-69-9 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE BENGAL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956575SN5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.